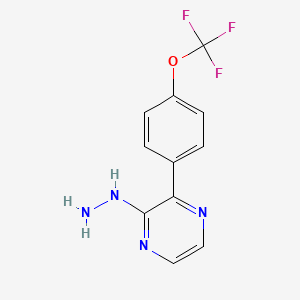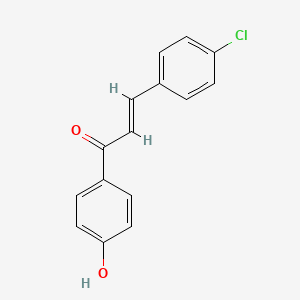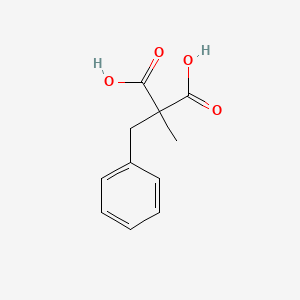
3-(3,5-Difluorophenoxy)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Difluorophenoxy)propanal is an organic compound characterized by the presence of a difluorophenoxy group attached to a propanal moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenoxy)propanal typically involves the reaction of 3,5-difluorophenol with a suitable propanal derivative. One common method includes the reaction of 3,5-difluorophenol with bromo- or chloro-propionic acid in the presence of a metal halide or alkaline earth metal aqueous solution . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials and cost-effective catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Difluorophenoxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: 3-(3,5-Difluorophenoxy)propanoic acid.
Reduction: 3-(3,5-Difluorophenoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3,5-Difluorophenoxy)propanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3,5-Difluorophenoxy)propanal involves its interaction with specific molecular targets and pathways. The difluorophenoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,5-Difluorophenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-(3,5-Difluorophenoxy)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
3-(3,5-Difluorophenoxy)propanal is unique due to the presence of both the difluorophenoxy group and the aldehyde group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H8F2O2 |
|---|---|
Poids moléculaire |
186.15 g/mol |
Nom IUPAC |
3-(3,5-difluorophenoxy)propanal |
InChI |
InChI=1S/C9H8F2O2/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h2,4-6H,1,3H2 |
Clé InChI |
XSKAXOYILMVUDF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)F)OCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12084043.png)
![N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12084049.png)

![Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12084055.png)
![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine](/img/structure/B12084056.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol](/img/structure/B12084061.png)
![(2R)-2-[(4,4-Difluorocyclohexyl)formamido]propanoic acid](/img/structure/B12084064.png)

![2-[[1-Carboxy-5-[[4-[2-[[3-carboxy-1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12084067.png)

![1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12084070.png)


![9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B12084088.png)
